![molecular formula C7H6BNO2S B13651770 Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)
Benzo[d]isothiazol-7-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]isothiazol-7-ylboronic acid is a boronic acid derivative that features a benzene ring fused to an isothiazole ring, with a boronic acid functional group attached at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isothiazol-7-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[d]isothiazol-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like Selectfluor.
Reduction: Reduction to corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Benzo[d]isothiazol-3(2H)-one-1-oxides
Reduction: Benzo[d]isothiazol-7-ylamines
Substitution: Various substituted benzo[d]isothiazoles
Applications De Recherche Scientifique
Benzo[d]isothiazol-7-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a bioactive molecule, including its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of Benzo[d]isothiazol-7-ylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound’s effects are mediated through pathways involving the inhibition of specific enzymes or the modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
Benzo[d]isothiazol-7-ylboronic acid can be compared with other boronic acid derivatives, such as:
- Benzo[c]isothiazol-5-ylboronic acid
- Benzo[b]thien-2-ylboronic acid
- Benzo[b]thien-3-ylboronic acid
Propriétés
Formule moléculaire |
C7H6BNO2S |
|---|---|
Poids moléculaire |
179.01 g/mol |
Nom IUPAC |
1,2-benzothiazol-7-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-3-1-2-5-4-9-12-7(5)6/h1-4,10-11H |
Clé InChI |
UBSCJBLVSWUKRA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)C=NS2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


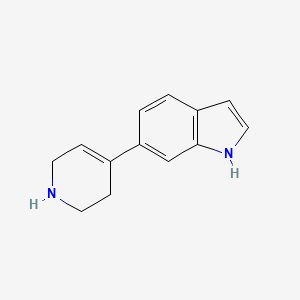
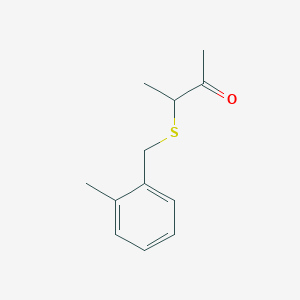
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
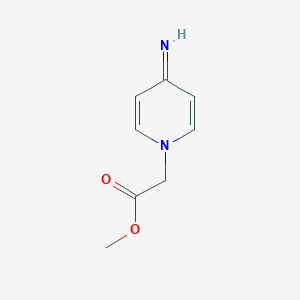
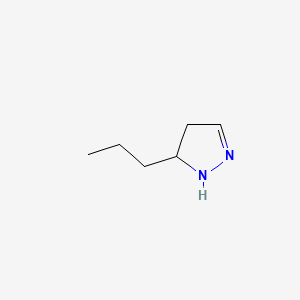
![(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt](/img/structure/B13651734.png)

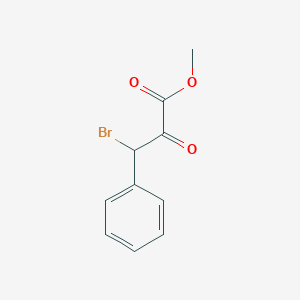

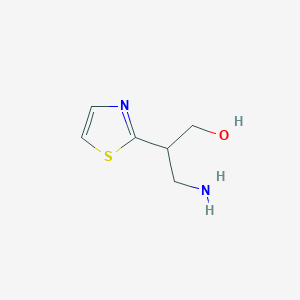

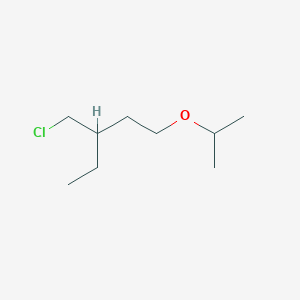
![5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]](/img/structure/B13651759.png)
![7-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13651760.png)
